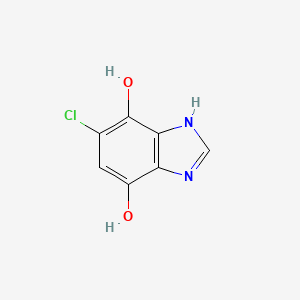

6-chloro-1H-benzimidazole-4,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4(11)5-6(7(3)12)10-2-9-5/h1-2,11-12H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHGTNUEJJZPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)O)NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 6 Chloro 1h Benzimidazole 4,7 Diol

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis of 6-chloro-1H-benzimidazole-4,7-diol reveals that the primary disconnection points are the C-N bonds within the imidazole (B134444) ring. This approach logically leads to key precursors: a substituted o-phenylenediamine (B120857) and a one-carbon (C1) source. The core strategy revolves around the formation of the benzimidazole (B57391) nucleus from these building blocks.

A crucial intermediate in the synthesis is a diamine derivative, specifically 4-chloro-1,2-diaminobenzene, which provides the chlorinated benzene (B151609) ring. The hydroxyl groups at the 4 and 7 positions of the final product suggest that the starting diamine should possess corresponding functionalities, or precursors that can be converted to hydroxyl groups. Alternatively, these hydroxyl groups can be introduced at a later stage of the synthesis.

Classical and Modern Synthetic Approaches to Benzimidazole-4,7-diol Derivatives

The synthesis of benzimidazole-4,7-diol derivatives has evolved significantly, incorporating both time-tested classical methods and innovative modern techniques to improve efficiency, yield, and environmental friendliness.

Condensation and Cyclization Strategies

The most fundamental and widely employed method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its equivalent. nih.govenpress-publisher.com This acid-catalyzed cyclization is a cornerstone of benzimidazole synthesis. mdpi.com For instance, the reaction of an appropriately substituted o-phenylenediamine with formic acid under reflux conditions, followed by neutralization, yields the benzimidazole product. jocpr.com

Another classical approach involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step. dergipark.org.tr Various oxidizing agents, such as nitrobenzene (B124822) or air, can be used to facilitate the ring closure. dergipark.org.tr The choice of aldehyde and oxidizing agent can be tailored to the specific substituents on the benzimidazole ring.

A notable one-pot synthesis involves the reaction of o-phenylenediamines with aldehydes using a catalyst like p-toluenesulfonic acid under solvent-free grinding conditions. This method is attractive due to its simplicity, high efficiency, and mild reaction conditions. nih.gov

Table 1: Comparison of Classical Condensation and Cyclization Strategies

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phillips-Ladenburg Reaction | o-phenylenediamine, Carboxylic Acid | Acid catalyst, Reflux | Well-established, versatile | Harsh conditions, potential for side reactions |

| Aldehyde Condensation | o-phenylenediamine, Aldehyde | Oxidizing agent | Milder conditions possible | Requires an additional oxidation step |

| Grinding Method | o-phenylenediamine, Aldehyde | p-toluenesulfonic acid, Solvent-free | Simple, high efficiency, mild conditions | Limited to solid-state reactions |

Metal-Catalyzed Reaction Development

The advent of metal catalysis has revolutionized the synthesis of benzimidazole derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance. ijpdd.orgchemmethod.commdpi.com Various metal catalysts, including those based on copper, palladium, and zinc, have been successfully employed. nih.govmdpi.com

Copper-catalyzed methods are particularly prevalent. For instance, cuprous oxide (Cu₂O) nanoparticles have been used to catalyze the intramolecular cyclization of ortho-bromoaryl compounds. nih.gov Another approach utilizes a copper(II) salt to catalyze the oxidative amination of methyl arenes. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of benzimidazoles. acs.org These methods often involve the coupling of a di-substituted benzene derivative with a nitrogen source. Zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides in the presence of a reducing agent like poly(methylhydrosiloxane) (B7799882) provides an efficient route to benzimidazoles. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Benzimidazole Synthesis

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Cuprous Oxide (Cu₂O) | o-bromoaryl compounds | Intramolecular cyclization | Cost-effective, environmentally friendly |

| Copper(II) salts | Methyl arenes, anilines, TMSN₃ | Oxidative amination | High temperature required |

| Palladium complexes | Azoles, difluoromethylating agents | C-H difluoromethylation | High functional group tolerance |

| Zinc | o-phenylenediamines, N-substituted formamides | Reductive cyclization | Good yields, versatile |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trresearchgate.netresearchgate.netresearchgate.net The synthesis of benzimidazole derivatives has greatly benefited from this technology. jocpr.com

Microwave irradiation can be applied to the classical condensation reactions, significantly reducing the reaction time from hours to minutes. jocpr.comeurekaselect.com For example, the condensation of o-phenylenediamine with formic acid can be completed rapidly in a domestic microwave oven. jocpr.com Similarly, the reaction of o-phenylenediamines with aldehydes on solid supports like montmorillonite (B579905) K10 under microwave irradiation provides a fast and efficient route to benzimidazoles. dergipark.org.tr

Furthermore, microwave-assisted synthesis can be combined with metal catalysis or green chemistry principles to develop highly efficient and environmentally friendly protocols. preprints.org Catalyst-free, microwave-assisted synthesis of benzimidazole derivatives has been reported with excellent yields (94-98%) and very short reaction times (5-10 minutes). eurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| o-phenylenediamine + Formic Acid | Reflux for several hours | Minutes |

| o-phenylenediamine + Aldehyde | Hours at elevated temperature | 5-15 minutes |

| Yield Improvement | Varies | Often significant increase (e.g., 7-22% higher) nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact. jocpr.comchemmethod.comresearchgate.netpreprints.orgchemmethod.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpdd.org

Water is an ideal green solvent, and several methods have been developed for benzimidazole synthesis in aqueous media. organic-chemistry.org For example, the condensation of o-phenylenediamines with aldehydes can be carried out in water at room temperature using a boric acid catalyst. researchgate.net L-proline has also been used as an organocatalyst for this reaction in water at reflux. ijrar.org

Solvent-free reactions, often facilitated by grinding or microwave irradiation, are another key aspect of green benzimidazole synthesis. nih.govbenthamscience.com The use of recyclable catalysts, such as magnetic nanoparticles coated with a catalytic species, allows for easy separation and reuse of the catalyst, reducing waste. nih.gov The use of bio-renewable resources, such as glucose as a C1 synthon, further enhances the green credentials of these synthetic routes. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For condensation reactions, the concentration of the acid or base catalyst can significantly impact the reaction rate and yield. In metal-catalyzed reactions, the catalyst loading, ligand choice, and reaction atmosphere are critical variables. For instance, in a palladium-catalyzed reaction, decreasing the loading of a mixed anhydride (B1165640) reactant was found to optimize the yield of the desired product. acs.org

The choice of solvent can also have a profound effect. While traditional organic solvents are often used, the shift towards greener alternatives like water or polyethylene (B3416737) glycol (PEG) is becoming more common. researchgate.net In some cases, solvent-free conditions provide the best results. nih.gov

Systematic studies are often conducted to determine the optimal conditions. For example, a study on the synthesis of 2-phenyl benzimidazole involved screening various ammonium (B1175870) salts as catalysts and different solvents to identify the combination that provided the highest yield (94% with NH₄Cl in CHCl₃). nih.gov The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in many cases. nih.gov

By carefully optimizing these parameters, chemists can develop robust and efficient synthetic routes to this compound and its derivatives, ensuring high yields and purity while adhering to the principles of sustainable chemistry.

Purification Techniques and Strategies

The purification of this compound, a polar heterocyclic compound, is a critical step following its synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The inherent polarity of the diol functionality dictates the selection of appropriate purification strategies, which typically involve a combination of precipitation, recrystallization, and chromatographic methods.

Initial purification of the crude product often begins with simple and effective techniques. Following the synthesis, which may involve the reduction of the corresponding 6-chloro-1H-benzimidazole-4,7-dione, the crude diol can often be isolated as a solid precipitate. This is typically achieved by adjusting the pH of the reaction mixture or by cooling. The collected solid is then washed with appropriate solvents, such as cold water or a non-polar organic solvent, to remove soluble impurities. nih.gov For many benzimidazole derivatives, collection by filtration followed by washing with cold water is a standard primary purification step. nih.gov

For more rigorous purification to achieve high purity, column chromatography is a widely employed technique. Given the polar nature of this compound due to its two hydroxyl groups, a polar stationary phase like silica (B1680970) gel is commonly used. The choice of mobile phase (eluent) is crucial for effective separation. While non-polar solvent systems like ethyl acetate (B1210297) and n-hexane are effective for less polar benzimidazoles, the purification of a diol derivative necessitates a more polar eluent system. nih.gov Systems such as methanol (B129727) in dichloromethane (B109758) or methanol in ethyl acetate are generally effective for polar compounds. For the closely related benzimidazole-4,7-dione precursors, purification has been achieved using preparative thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (99:1), indicating that similar systems would be a logical starting point for the more polar diol.

Recrystallization is another powerful technique for purifying solid compounds. The selection of an appropriate solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. For polar benzimidazole derivatives, polar solvents are typically required. One study on a related 5-chloro-benzimidazole derivative successfully used methanol for recrystallization. researchgate.net For the parent benzimidazole, recrystallization from hot boiling water has also been reported as an effective method. Therefore, solvents like methanol, ethanol, or water-alcohol mixtures would be suitable candidates for the recrystallization of this compound.

The following table summarizes the common purification techniques applicable to this compound and related structures based on published methodologies.

| Technique | Details & Typical Solvents | Applicability/Notes | Reference |

|---|---|---|---|

| Precipitation & Washing | - Collection of crude solid by filtration.

| Effective for initial removal of soluble impurities post-synthesis. | nih.gov |

| Column Chromatography | - Stationary Phase: Silica Gel

| Standard method for separating compounds of varying polarities. The high polarity of the diol requires a polar eluent system. | nih.gov |

| Recrystallization | - Solvents: Methanol, Ethanol, Water/Alcohol mixtures, boiling water. | Highly effective for obtaining crystalline, high-purity final product. Solvent choice is critical and depends on crude product purity. | researchgate.net |

Progress and purity at each stage are typically monitored by Thin Layer Chromatography (TLC), often visualized under UV light. nih.gov The final purity of the compound is confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For 6-chloro-1H-benzimidazole-4,7-diol, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely show a singlet for the proton at the 5-position of the benzimidazole (B57391) ring. The proton on the C2 carbon would also produce a singlet. The protons of the two hydroxyl (-OH) groups and the amine (-NH) proton of the imidazole (B134444) ring would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature. Deuterium exchange experiments (by adding D₂O) would confirm these labile protons as their signals would disappear from the spectrum.

¹³C NMR spectroscopy would provide information on the carbon framework. Distinct signals would be expected for each of the seven carbon atoms in the benzimidazole core. The chemical shifts of C4 and C7 would be significantly influenced by the attached hydroxyl groups, appearing at higher field values compared to other aromatic carbons. Conversely, the C6 carbon, being attached to the electronegative chlorine atom, would show a characteristic chemical shift. The C2 carbon, situated between two nitrogen atoms, would also have a distinct and predictable chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | Singlet | - | Proton |

| H5 | Singlet | - | Proton |

| NH | Broad Singlet | - | Proton |

| 4-OH | Broad Singlet | - | Proton |

| 7-OH | Broad Singlet | - | Proton |

| C2 | - | ~140-150 | Carbon |

| C4 | - | ~145-155 (hydroxyl-bearing) | Carbon |

| C5 | - | ~100-110 | Carbon |

| C6 | - | ~115-125 (chloro-substituted) | Carbon |

| C7 | - | ~145-155 (hydroxyl-bearing) | Carbon |

| C3a | - | ~130-140 | Carbon |

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

For this compound (C₇H₅ClN₂O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass. The expected monoisotopic mass would be approximately 199.9989 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of the chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a characteristic signature for a monochlorinated compound.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of hydroxyl groups, carbon monoxide, or hydrogen cyanide, leading to the formation of stable daughter ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 199.9989 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 201.9959 | Molecular ion with ³⁷Cl |

| [M-OH]⁺ | 182.9933 | Loss of a hydroxyl radical |

| [M-CO]⁺ | 171.0039 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations of the two hydroxyl groups and the N-H stretching of the imidazole ring. The C=N and C=C stretching vibrations of the benzimidazole ring would likely appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl groups would be observed around 1200-1300 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (imidazole) | 3200-3500 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=N / C=C (ring) | 1500-1650 | Stretching |

| C-O (phenolic) | 1200-1300 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a single crystal is obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the hydroxyl and imidazole groups, and π-π stacking of the benzimidazole rings. This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

For the isolation and purification of this compound from a reaction mixture, column chromatography would be a suitable method. Given the polar nature of the hydroxyl and imidazole functional groups, a polar stationary phase like silica (B1680970) gel would be appropriate. The mobile phase would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity of the eluent optimized to achieve good separation.

The purity of the isolated compound would be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). In TLC, the compound would appear as a single spot under UV light or after staining. For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be used. A single sharp peak in the chromatogram would indicate a high degree of purity.

Computational and Theoretical Investigations of 6 Chloro 1h Benzimidazole 4,7 Diol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.comnih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights that are often in good agreement with experimental results. researchgate.netnih.gov For 6-chloro-1H-benzimidazole-4,7-diol, DFT calculations would be performed to optimize its three-dimensional geometry and to determine its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted benzimidazoles, the HOMO is often delocalized over the entire molecule, particularly the benzimidazole (B57391) ring system, while the LUMO's location can be influenced by the nature and position of substituents. nih.govresearchgate.net In the case of this compound, the electron-withdrawing chloro group and electron-donating hydroxyl groups would significantly influence the energies and distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Expected Value/Description | Significance |

| HOMO Energy | Negative value (e.g., -5 to -7 eV) | Represents the molecule's ability to donate electrons. A higher energy value indicates a better electron donor. |

| LUMO Energy | Negative or near-zero value (e.g., -1 to -3 eV) | Represents the molecule's ability to accept electrons. A lower energy value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Positive value (e.g., 3 to 5 eV) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Electrostatic Potential and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on a molecule's surface. nih.govresearchgate.net It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the imidazole (B134444) ring, indicating these are sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the hydroxyl and amine groups, along with the region near the chlorine atom, would likely exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding. nih.gov

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ijopaar.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Low value indicates good electron-donating capacity. |

| Electron Affinity (A) | A ≈ -ELUMO | High value indicates good electron-accepting capacity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | High value indicates high stability and low reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of the species to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations would be employed to explore its conformational flexibility and its interactions with solvent molecules, typically water, to mimic physiological conditions. nih.gov

These simulations can reveal the most stable conformations of the molecule, the dynamics of its hydrogen bonds with surrounding water molecules, and how it maintains its structural integrity in a solution. researchgate.netnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Understanding these dynamics is critical for predicting how the molecule will behave in a biological environment and how it might interact with a target protein. researchgate.net

In Silico Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be used to predict the most likely pathways for chemical reactions, including the synthesis of this compound. ijpsjournal.comresearchgate.net By modeling potential reactants and intermediates, and calculating the transition state energies, researchers can determine the most energetically favorable reaction mechanism. nih.gov

For instance, the synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. acs.orgjsynthchem.com Theoretical calculations can elucidate the step-by-step mechanism of this cyclization, identifying key intermediates and the energy barriers for each step. nih.gov This information can help chemists optimize reaction conditions to improve yields and reduce byproducts. scilit.com

Computational Approaches for Virtual Screening and Molecular Docking Studies with Biological Targets

Virtual screening and molecular docking are powerful in silico techniques used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. nih.govmdpi.comnih.gov These methods are essential for identifying potential biological targets for a compound like this compound and for understanding the molecular basis of its activity. researchgate.netresearchgate.net

In a typical molecular docking study, the 3D structure of the ligand is placed into the binding site of a protein, and its binding energy is calculated. nih.govacs.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mdpi.com Benzimidazole derivatives have been studied as inhibitors for a variety of enzymes, including protein kinases, carbonic anhydrases, and microbial enzymes like lanosterol (B1674476) 14α-demethylase. nih.govnih.govnih.gov Docking studies for this compound would likely show the hydroxyl and imidazole groups forming key hydrogen bonds within a target's active site, a common feature for benzimidazole-based inhibitors. nih.gov

Exploration of Biological Activities and Molecular Mechanisms in Vitro

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Derivatives of benzimidazole (B57391) have been extensively studied for their anticancer properties. The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Studies on various N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated their potential to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key parameter in these assessments.

For instance, a study on a series of N-substituted 6-chloro-1H-benzimidazole derivatives reported IC50 values ranging from 1.84 to 10.28 µg/mL against five different cancer cell lines nih.gov. The specific cell lines and corresponding IC50 values for the most active compounds in these studies provide a benchmark for the potential efficacy of related structures like 6-chloro-1H-benzimidazole-4,7-diol.

Table 1: Cytotoxic Activity of Selected N-substituted 6-chloro-1H-benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1d | MDA-MB-231 | 2.15 |

| C26 | 1.84 | |

| 2d | MDA-MB-231 | 3.22 |

| C26 | 2.56 | |

| 3s | HepG2 | 4.78 |

| MCF7 | 5.12 | |

| 4b | RMS | 6.91 |

| 4k | C26 | 3.45 |

Data extrapolated from a study on N-substituted 6-chloro-1H-benzimidazole derivatives nih.gov.

It is important to note that these values are for related derivatives and not for this compound itself. The specific substitutions on the benzimidazole ring significantly influence the cytotoxic activity.

Research into the mechanisms of action of benzimidazole derivatives suggests that their cytotoxic effects are often mediated through the induction of programmed cell death, or apoptosis. Studies on 2,6-disubstituted benzimidazole-oxindole conjugates have shown an increase in apoptosis in MCF-7 breast cancer cells at concentrations of 1 and 2 µM nih.gov.

The apoptotic pathway is a highly regulated process involving a cascade of molecular events. Benzimidazole derivatives have been shown to modulate the expression of key apoptotic proteins. For example, some derivatives lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death. While specific studies on this compound are not available, the investigation of related benzimidazole-4,7-diones suggests a potential to induce apoptosis in cancer cells. One study found that these derivatives promoted apoptotic cell death in tumor cells under hypoxic conditions researchgate.net.

The ability of a compound to interact with and damage DNA is a common mechanism for anticancer drugs. While direct DNA interaction studies for this compound have not been reported, the benzimidazole-4,7-dione scaffold is known to have DNA intercalating properties and can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair researchgate.net.

Furthermore, a study on certain benzimidazole-4,7-dione derivatives established their potential as hypoxia-selective agents that can cause DNA damage in tumor cells researchgate.net. This suggests that compounds like this compound might exert their cytotoxic effects, at least in part, by interfering with DNA integrity and function.

Antimicrobial Activity Evaluation (Antibacterial, Antifungal)

In addition to their anticancer properties, benzimidazole derivatives have a long history of use as antimicrobial agents. Their activity against a range of bacteria and fungi has been well-documented.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies on N-substituted 6-chloro-1H-benzimidazole derivatives have revealed potent antibacterial and antifungal activities.

For example, certain derivatives exhibited MIC values ranging from 2 to 16 µg/mL against various bacterial strains, including Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus nih.govrsc.org. The antifungal activity of some of these compounds was also notable, with MIC values between 8 and 16 µg/mL against Candida albicans and Aspergillus niger nih.govrsc.org.

Table 2: Antimicrobial Activity of Selected N-substituted 6-chloro-1H-benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

|---|---|---|

| 1d | E. coli | 4 |

| S. aureus (MSSA) | 8 | |

| 2d | S. faecalis | 8 |

| S. aureus (MRSA) | 16 | |

| 3s | E. coli | 2 |

| C. albicans | >128 | |

| 4b | A. niger | 32 |

| 4k | C. albicans | 8 |

| A. niger | 16 |

Data extrapolated from a study on N-substituted 6-chloro-1H-benzimidazole derivatives nih.govrsc.org.

These findings suggest that the 6-chloro-1H-benzimidazole scaffold is a promising template for the development of new antimicrobial agents. However, the specific antimicrobial profile of this compound remains to be determined through direct testing.

Time-kill kinetic studies are performed to understand the pharmacodynamics of an antimicrobial agent and determine whether its activity is concentration-dependent or time-dependent. These studies measure the rate at which a specific concentration of an antimicrobial agent kills a microbial population over time.

Currently, there is no publicly available data from time-kill kinetic studies specifically for this compound. Such studies would be crucial to further characterize its potential as an antimicrobial agent and to guide future preclinical and clinical development. For other antimicrobial compounds, time-kill assays have been instrumental in defining their bactericidal or bacteriostatic nature mdpi.com.

Enzyme Inhibition Assays

The potential of this compound to act as an enzyme inhibitor, a common characteristic of many benzimidazole-based compounds, remains to be elucidated through specific in vitro assays.

Cholinesterase Inhibition (AChE, BuChE)

No specific studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) were identified. The benzimidazole scaffold is present in various compounds that have been investigated for their cholinesterase inhibitory potential, an area of interest in the research of neurodegenerative diseases. However, the specific contribution of the chloro and diol substitutions at the 6, 4, and 7 positions of the benzimidazole ring system to this activity has not been reported. Consequently, no IC50 values or detailed research findings can be presented in the following table.

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC50 (µM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | - |

Other Relevant Enzyme Targets

Similarly, there is a lack of available research on the inhibitory effects of this compound on other relevant enzyme targets. The broader benzimidazole class has been shown to interact with a variety of enzymes, but specific data for this compound is absent from the current scientific literature.

Investigation of Other Specific In Vitro Biological Interactions

The antioxidant and anti-inflammatory capacities of this compound have not been specifically documented in vitro.

Benzimidazole derivatives are known to possess a wide range of pharmacological properties, including antioxidant and anti-inflammatory effects. These activities are often attributed to the ability of the benzimidazole nucleus to scavenge free radicals or modulate inflammatory pathways. However, without specific experimental evaluation of this compound, its potential in these areas remains speculative. Therefore, no data on its antioxidant or anti-inflammatory activity can be compiled.

Table 2: Other In Vitro Biological Activities of this compound

| Biological Activity | Assay | Results | Source |

|---|---|---|---|

| Antioxidant Activity | Data not available | Data not available | - |

An in-depth analysis of the structure-activity and quantitative structure-activity relationships of analogues of this compound reveals critical insights into the molecular features driving their biological effects. This article explores the design, synthesis, and resulting biological correlations of these derivatives, culminating in the development of predictive models and the identification of key pharmacophoric elements.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Chloro 1h Benzimidazole 4,7 Diol Analogues

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets. nih.govmdpi.com Modifications to this core, particularly for analogues of 6-chloro-1H-benzimidazole-4,7-diol, have been systematically explored to enhance therapeutic potential.

Potential Applications and Cross Disciplinary Research Avenues

Exploration in Materials Science (e.g., Organic Semiconductors, Dyes)

The unique electronic and photophysical properties of the benzimidazole (B57391) ring system make its derivatives promising candidates for applications in materials science. alfa-chemistry.comacs.orgrsc.org

Organic Semiconductors: Benzimidazole derivatives are recognized for their potential as n-type semiconductors in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The electron-deficient nature of the imidazole (B134444) ring facilitates electron transport. alfa-chemistry.com The rigid, planar structure and the presence of abundant π-electrons in the benzimidazole system promote intermolecular π-π stacking, which is crucial for charge mobility. alfa-chemistry.comlifesciencesite.com While direct studies on 6-chloro-1H-benzimidazole-4,7-diol are absent, its core structure suggests it could be investigated as a building block for novel organic semiconductor materials. The chloro and diol substituents would significantly influence its electronic properties, solubility, and solid-state packing, which are critical parameters for semiconductor performance.

Dyes and Pigments: The benzimidazole structure is a known chromophore, and its derivatives have been utilized in the synthesis of dyes. rsc.orgacs.orgnih.gov The extended π-conjugation in the benzimidazole system allows for the absorption and emission of light, and modifications to the substituent groups can tune the color and photophysical properties. acs.org The introduction of hydroxyl groups, as in this compound, could lead to interesting solvatochromic and pH-sensitive optical properties. Further derivatization of the hydroxyl groups could yield a new class of functional dyes with applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Role in Catalysis (e.g., Organocatalysis, Ligands for Metal Catalysis)

The nitrogen atoms in the imidazole ring of benzimidazoles can act as Lewis bases, making them suitable for applications in catalysis.

Organocatalysis: Benzimidazole derivatives have been explored as organocatalysts for various chemical transformations. thieme-connect.comthieme-connect.comresearchgate.net For instance, chiral benzimidazole derivatives have been used to catalyze stereoselective aldol (B89426) additions. thieme-connect.com The N-H proton in the imidazole ring can participate in hydrogen bonding, activating substrates, while the basic nitrogen can act as a proton shuttle or a nucleophilic catalyst. The specific substitution pattern of this compound could offer unique reactivity and selectivity in organocatalytic reactions.

Ligands for Metal Catalysis: The ability of benzimidazole derivatives to coordinate with a variety of metal ions through their imine nitrogen atoms makes them excellent ligands for metal catalysis. rsc.orgnih.govroyalsocietypublishing.org These complexes have been employed in a range of catalytic reactions, including transfer hydrogenation and polymerization. nih.gov The chloro and diol functional groups in this compound could modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The diol functionality, in particular, could allow for the formation of bidentate or bridging ligands, leading to novel catalyst structures.

Use as Corrosion Inhibitors

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govrsc.orgnih.govresearchgate.net

The mechanism of inhibition typically involves the adsorption of the benzimidazole molecule onto the metal surface. rsc.orgasianpubs.org This adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. researchgate.net The adsorbed layer forms a protective barrier that hinders the corrosion process. rsc.org

Although no specific studies on This compound as a corrosion inhibitor were found, its structure suggests it would be a promising candidate. The presence of multiple adsorption centers (two nitrogen atoms and two oxygen atoms from the diol) could lead to strong and stable adsorption on metal surfaces. The chlorine atom could further influence the electronic distribution within the molecule and its interaction with the metal. Theoretical studies using density functional theory (DFT) on related benzimidazole derivatives have shown a correlation between molecular structure and inhibition efficiency, suggesting that this compound warrants investigation in this field. asianpubs.orgresearchgate.netresearchgate.net

Development of Chemical Probes for Biological Systems

The inherent fluorescence of many benzimidazole compounds makes them attractive scaffolds for the development of chemical probes for sensing and imaging in biological systems. tandfonline.comrsc.orgnih.govsioc-journal.cnnih.gov

The fluorescence properties of benzimidazole derivatives can be modulated by their interaction with specific analytes, such as metal ions, anions, or reactive oxygen species. rsc.orgnih.govnih.gov This "turn-on" or "turn-off" fluorescence response allows for the selective detection of the target species. The design of such probes often involves attaching a recognition moiety to the benzimidazole fluorophore.

For This compound , the diol functionality presents a key site for modification to create selective chemical probes. For example, it could be functionalized to bind specific metal ions, leading to a change in the compound's fluorescence. The inherent photophysical properties of the chlorinated dihydroxy benzimidazole core would need to be characterized to establish its potential as a fluorophore. Its ability to be used in cellular bioimaging would depend on factors like cell permeability and low cytotoxicity, which are areas for future investigation. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 6-chloro-1H-benzimidazole-4,7-diol

Although direct experimental data on this compound is not extensively available, key insights can be drawn from the research on its oxidized form, benzimidazole-4,7-dione, and other related derivatives. The primary finding is the potential of the benzimidazole-4,7-dione scaffold to act as a bioreductive prodrug. mdpi.comnih.gov This characteristic is of paramount importance in oncology, as the hypoxic (low oxygen) microenvironment of solid tumors can be exploited for targeted drug activation.

The presence of a chlorine atom at the 6-position is anticipated to modulate the electronic properties of the molecule, potentially influencing its reduction potential and biological activity. Studies on related chloro-substituted benzimidazoles have demonstrated a range of biological effects, including antimicrobial and anticancer activities. nih.govontosight.ai The hydroquinone (B1673460) form, this compound, is the putative active species responsible for exerting cytotoxic effects, likely through mechanisms such as DNA interaction and the generation of reactive oxygen species.

Unresolved Questions and Challenges

The nascent stage of research on this compound leaves several questions unanswered. The foremost challenge is the lack of a standardized and efficient synthetic route to produce this specific diol in high yield and purity. The stability of the diol form is another critical concern, as hydroquinones can be prone to oxidation back to the dione (B5365651) form, which would affect its therapeutic efficacy.

Furthermore, the precise mechanism of action of this compound remains to be elucidated. While it is hypothesized to function as a bioreductive agent, the specific cellular targets and the downstream signaling pathways it modulates are yet to be identified. The influence of the chloro substituent on the molecule's selectivity for hypoxic cells over normoxic cells also requires thorough investigation.

Promising Avenues for Further Synthetic Exploration

Future synthetic efforts should focus on developing robust and scalable methods for the preparation of this compound. This could involve the optimization of existing methods for benzimidazole (B57391) synthesis, followed by selective chlorination and reduction steps. For instance, the condensation of a suitably substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde is a common route to the benzimidazole core. nih.gov Subsequent chlorination and reduction would need to be carefully controlled to achieve the desired isomer.

Moreover, the synthesis of a library of derivatives with varying substituents at other positions of the benzimidazole ring could provide valuable structure-activity relationship (SAR) data. This would enable the fine-tuning of the molecule's properties, such as its reduction potential, solubility, and biological activity.

Future Directions in Mechanistic Biological Investigations

Detailed mechanistic studies are crucial to understand the full therapeutic potential of this compound. In vitro assays using cancer cell lines under both normoxic and hypoxic conditions are necessary to confirm its hypoxia-selective cytotoxicity. nih.gov Techniques such as cell cycle analysis, apoptosis assays, and DNA damage assays can shed light on the cellular response to treatment with this compound. nih.gov

Identifying the specific enzymes responsible for the reduction of the dione precursor to the active diol form is another important research direction. This could involve screening a panel of reductase enzymes that are known to be overexpressed in hypoxic tumors. Furthermore, studies to determine if the compound inhibits key cellular targets, such as topoisomerases or specific kinases, would provide a more complete picture of its mechanism of action. nih.govnih.gov

Potential for Advanced Computational Modeling and Predictive Studies

In silico approaches can play a significant role in accelerating the research and development of this compound. Molecular docking studies can be employed to predict the binding interactions of the compound with potential biological targets, such as DNA and various enzymes. rsc.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activities, guiding the design of more potent and selective compounds.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues. rsc.org This would help in prioritizing compounds for further experimental evaluation and reduce the attrition rate in the drug discovery process.

Broader Implications for Heterocyclic Chemistry and Bioactive Compound Design

The investigation into this compound contributes to the broader field of heterocyclic chemistry by highlighting the potential of the benzimidazole scaffold in the design of targeted therapies. The concept of bioreductive activation is a powerful strategy in medicinal chemistry, and the development of new agents based on this principle is of great interest.

The insights gained from studying this specific compound can inform the design of other novel bioactive molecules. By understanding how the interplay of different substituents on the benzimidazole ring influences the physicochemical and biological properties, chemists can rationally design new compounds with improved therapeutic profiles for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 6-chloro-1H-benzimidazole-4,7-diol derivatives?

- Methodological Answer : Derivatives of this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 9b (a precursor) with aryl imides under reflux in anhydrous DMF with a catalytic base (e.g., KCO) yields substituted benzimidazole-diones. Purification via column chromatography (e.g., silica gel, CHCl/MeOH gradients) followed by structural validation using H/C NMR and LC/MS (ESI) ensures purity and confirms molecular mass. For instance, 6-chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzimidazole-4,7-dione was characterized with 67% yield and red-purple crystalline morphology .

Q. What key physicochemical properties should be prioritized during initial characterization of this compound analogs?

- Methodological Answer : Focus on solubility (in DMSO, ethanol, or aqueous buffers), thermal stability (DSC/TGA), and optical properties (UV-Vis absorbance/fluorescence). For example, isoindoline-4,7-diol analogs exhibit pH-dependent fluorescence due to proton transfer mechanisms, which can be quantified via fluorescence spectroscopy in buffered solutions (pH 7.0–9.3). Such data inform applications in sensing or imaging .

Q. How can researchers design initial biological activity screens for this compound derivatives?

- Methodological Answer : Use in vitro assays targeting specific pathways (e.g., P2X3 receptor antagonism for pain management). Employ cell viability assays (MTT/WST-1) and receptor-binding studies (radioligand displacement). For analogs with trifluoromethyl groups, prioritize cytotoxicity profiling in cancer cell lines (e.g., IC determination) and antimicrobial testing against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for this compound properties be resolved?

- Methodological Answer : Perform multi-technique validation:

- Compare DFT-calculated vibrational spectra (e.g., IR) with experimental data.

- Validate solubility/logP predictions using HPLC (reverse-phase) or shake-flask methods.

- Iterative refinement of computational models (e.g., COSMO-RS) using empirical data reduces discrepancies .

Q. What strategies optimize the design of this compound derivatives as fluorescent probes?

- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH, -CF) to modulate emission wavelengths. For pH-sensitive probes, test substituents like hydroxyl or amine groups that undergo protonation/deprotonation. Validate using fluorescence lifetime imaging (FLIM) and confocal microscopy in live-cell models .

Q. What analytical challenges arise in detecting this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use UPLC-QTOF-MS for high-resolution detection. Optimize sample preparation: protein precipitation (acetonitrile), SPE cleanup (C18 cartridges), and derivatization (e.g., silylation for GC-MS). Quantify via isotope dilution (e.g., C-labeled internal standards) to correct matrix effects .

Q. How can researchers investigate metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Administer the compound in vitro (hepatocyte cultures) or in vivo (rodent models). Collect urine/plasma samples, extract metabolites via liquid-liquid partitioning, and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using HRMS/MS. Compare with synthetic standards for confirmation .

Q. What experimental designs address low yields or byproduct formation in this compound synthesis?

- Methodological Answer :

- Screen reaction conditions (solvent polarity, temperature) to minimize side reactions (e.g., dimerization).

- Use DoE (Design of Experiments) to optimize stoichiometry and catalyst loading.

- Monitor intermediates via TLC/LC-MS and isolate byproducts (e.g., norcoclaurine analogs) for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.